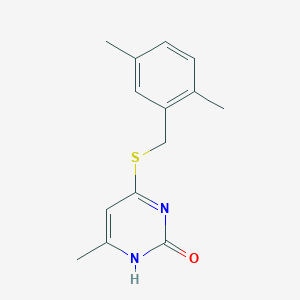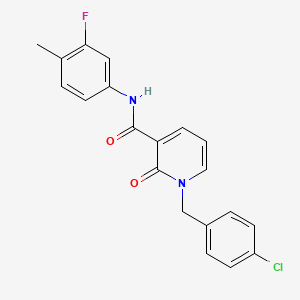![molecular formula C19H19NOS2 B2408695 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide CAS No. 2034566-76-0](/img/structure/B2408695.png)
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPTM is a benzamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Applications De Recherche Scientifique
Synthesis and Molecular Interactions
A study highlighted the synthesis and gelation behavior of N-(thiazol-2-yl) benzamide derivatives, aiming to understand the role of methyl functionality and non-covalent interactions in gelation behavior. Two compounds were found to display gelation towards ethanol/water and methanol/water mixtures, demonstrating the importance of π-π interactions and cyclic N–H⋯N and S⋯O interactions in their structural assembly (Yadav & Ballabh, 2020).
Biological Activities
Research into benzothiazole and thiourea derivatives has shown their potential for biological activities. For instance, benzothiazole-isothiourea derivatives were synthesized and showed significant free radical scavenging activity, with one compound demonstrating protective effects against acetaminophen-induced hepatotoxicity by increasing reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).
Antimicrobial and Anticancer Activities
Thiourea derivatives have been studied for their antimicrobial properties against various bacterial and fungal strains, showing activity at low concentrations (Limban et al., 2011). Similarly, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity, with several compounds exhibiting moderate to excellent activity against various cancer cell lines (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS2/c1-13(11-14-12-23-18-10-6-3-7-15(14)18)20-19(21)16-8-4-5-9-17(16)22-2/h3-10,12-13H,11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZHAXXYTGXFFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(methylthio)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

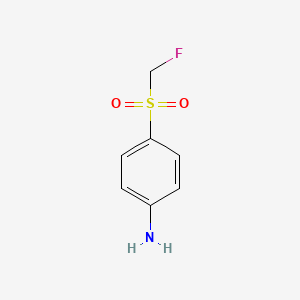
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2408615.png)
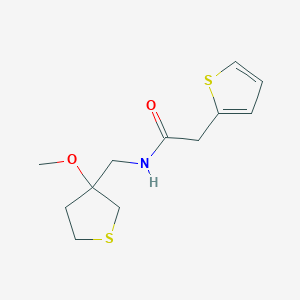
![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2408618.png)
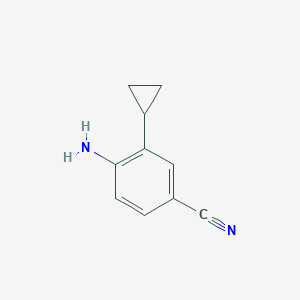
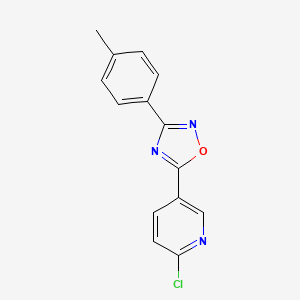
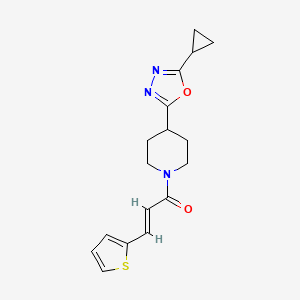
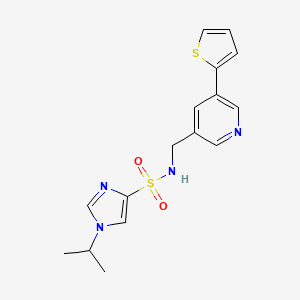
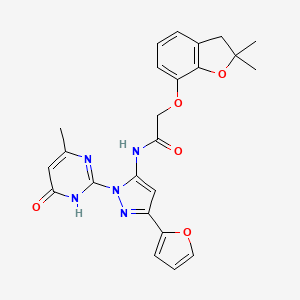
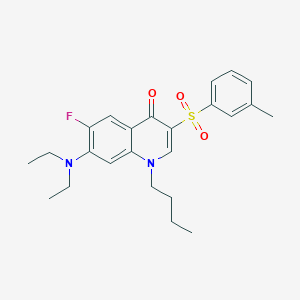
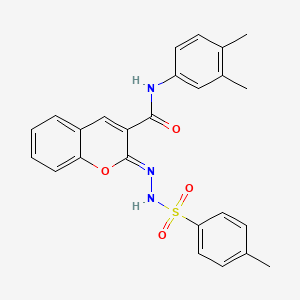
![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)
